6α-Methyl Hydrocortisone-d4
Description
Properties
Molecular Formula |
C₂₂H₂₈D₄O₅ |
|---|---|
Molecular Weight |
380.51 |
Synonyms |
(6α,11β)-11,17,21-Trihydroxy-6-methylpregn-4-ene-3,20-dione-d4; 17-Hydroxy-6α-methylcorticosterone-d4; 6α-Methyl-11β,17α,21-trihydroxy_x000B_-4-pregnene-3,20-dione-d4; 6α-Methylcortisol-d4; NSC 19618-d4; U 7240-d4; |
Origin of Product |
United States |
Synthesis and Isotopic Derivatization of 6α Methyl Hydrocortisone D4
Precursor Compounds and Initial Synthetic Routes to 6α-Methyl Hydrocortisone (B1673445)
The synthesis of 6α-Methyl Hydrocortisone typically commences from readily available corticosteroid precursors, most notably Hydrocortisone or its derivatives. The key transformations involve the introduction of a methyl group at the 6α-position of the steroid nucleus.
The conversion of hydrocortisone to 6α-Methyl Hydrocortisone has been a subject of interest for enhancing the anti-inflammatory properties of the parent steroid. The incorporation of a 6α-methyl group can increase both the potency and duration of action. sigmaaldrich.com A common starting material for these synthetic endeavors is hydrocortisone 21-acetate.
One established synthetic pathway involves a multi-step sequence starting from hydrocortisone 21-acetate. This process can be summarized in the following key stages:
Protection of Functional Groups: To ensure regioselectivity, certain functional groups within the hydrocortisone molecule are protected. For instance, the 11β-hydroxyl group can be esterified.
Introduction of a Methylene (B1212753) Group: A crucial step is the introduction of a methylene group at the C6 position. This is often a key stage in the synthesis of 6α-methylated corticosteroids. nih.gov
Conversion to the 6α-Methyl Group: The newly introduced methylene group is then converted into the desired 6α-methyl group.
An alternative approach to synthesizing 6α-methyl cortical steroids involves the use of a suitably protected 6-ketone derivative. This intermediate allows for the introduction of the methyl group via a Grignard reaction.
The following table outlines a generalized synthetic scheme starting from Hydrocortisone 21-acetate:
| Step | Reaction | Intermediate |
| 1 | Protection of the 11β-hydroxyl group | 11β-protected Hydrocortisone 21-acetate |
| 2 | Enolization of the A-ring ketone | 3,5-dienol ether derivative |
| 3 | Mannich-type reaction | C6-aminomethyl derivative |
| 4 | Cleavage of the aminomethyl group | C6-methylene derivative |
| 5 | Isomerization and Catalytic Hydrogenation | 6α-methyl and 6β-methyl diastereomers |
| 6 | Isomerization of the 6β-methyl group | 6α-Methyl Hydrocortisone derivative |
| 7 | Deprotection | 6α-Methyl Hydrocortisone |
This table is a generalized representation of a possible synthetic route.
Achieving the correct stereochemistry at the C6 position is paramount for the biological activity of the final compound. The introduction of the methyl group must be controlled to favor the formation of the 6α-isomer over the 6β-isomer.
In syntheses that proceed through a 6-methylene intermediate, the subsequent reduction step is critical for establishing the stereochemistry. Catalytic hydrogenation of the 6-methylene group can lead to a mixture of both 6α- and 6β-methyl diastereomers. To obtain the desired 6α-isomer, an additional isomerization step may be necessary to convert the unwanted 6β-methyl group to the thermodynamically more stable 6α-configuration. sigmaaldrich.com
Alternatively, stereoselective synthesis can be achieved through methods such as Grignard addition to a 6-ketone intermediate. The steric hindrance of the steroid nucleus can direct the incoming methyl group to the desired α-face.
Strategies for Deuterium (B1214612) Incorporation
The synthesis of 6α-Methyl Hydrocortisone-d4 requires the introduction of four deuterium atoms into the molecular structure. The specific placement of these deuterium atoms is crucial and is dictated by the chosen synthetic methodology. Based on the commercially available standard, the deuterium atoms are not located on the 6α-methyl group.
Several methods exist for the site-specific introduction of deuterium into steroid molecules. These techniques are essential for creating isotopically labeled internal standards for use in mass spectrometry-based analyses. Common strategies include:
Hydrogen-Deuterium Exchange: This method involves the exchange of protons for deuterons at specific positions in the molecule. For corticosteroids, this can be achieved by treating the steroid with a deuterated base in a deuterated solvent, such as sodium deuteroxide (NaOD) in deuterated methanol (B129727) (MeOD). nih.gov This technique is particularly effective for introducing deuterium at positions adjacent to carbonyl groups.
Reductive Deuteration: Deuterium can be introduced by the reduction of a suitable functional group with a deuterated reducing agent. For example, the reduction of a ketone with sodium borodeuteride (NaBD4) can introduce a deuterium atom at the resulting hydroxyl-bearing carbon. nih.gov
Reductive Deoxygenation: This method can be used to introduce deuterium by replacing a hydroxyl group with a deuterium atom.
For the synthesis of this compound, a combination of these methods could be employed on a suitable intermediate in the synthetic pathway of 6α-Methyl Hydrocortisone.
The successful incorporation of deuterium into the target molecule relies on the use of high-purity deuterated reagents and solvents. The choice of reagent and solvent will depend on the specific deuteration strategy being employed.
The following table provides examples of deuterated reagents and solvents and their potential applications in steroid synthesis:
| Deuterated Reagent/Solvent | Application |
| Deuterium Oxide (D₂O) | Used in H/D exchange reactions, often with a deuterated base. |
| Deuterated Methanol (MeOD) | A common solvent for H/D exchange reactions. |
| Sodium Borodeuteride (NaBD₄) | A reducing agent for introducing deuterium via the reduction of carbonyls. |
| Dichloroaluminum Deuteride | Can be used for reductive deoxygenation to introduce deuterium. nih.gov |
This table provides examples of commonly used deuterated reagents and solvents.
Isotopic Purity and Chemical Characterization of Deuterated Products
After the synthesis of this compound, it is essential to confirm its chemical structure and determine its isotopic purity. This is typically achieved using a combination of analytical techniques.
The primary methods for characterizing deuterated compounds are:
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to assess the level of deuterium incorporation. High-resolution mass spectrometry (HRMS) can provide a precise mass measurement, confirming the elemental composition. Gas chromatography-mass spectrometry (GC-MS) is also a powerful tool for analyzing deuterated steroids. nih.gov The mass spectrum will show a distribution of isotopologues, from which the isotopic purity can be calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is invaluable for determining the exact location of the deuterium atoms within the molecule.
¹H NMR: In the proton NMR spectrum, the signals corresponding to the positions where deuterium has been incorporated will be absent or significantly reduced in intensity.
²H NMR: Deuterium NMR directly observes the deuterium nuclei, providing a definitive confirmation of the deuteration sites.
¹³C NMR: Carbon-13 NMR can also be used to confirm the positions of deuteration, as the signals for carbons attached to deuterium will show a characteristic splitting pattern and a shift in chemical shift.
The combination of these techniques allows for a comprehensive characterization of the synthesized this compound, ensuring its suitability for its intended application as an internal standard or for metabolic studies. The isotopic purity is a critical parameter, and for use as an internal standard, it should ideally be high to avoid interference with the analysis of the unlabeled analyte.
The following table summarizes the analytical techniques used for characterization:
| Analytical Technique | Information Obtained |
| Mass Spectrometry (MS) | Molecular weight, isotopic distribution, and isotopic purity. |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass and elemental composition. |
| ¹H NMR Spectroscopy | Identification of sites of deuteration through signal disappearance. |
| ²H NMR Spectroscopy | Direct observation and confirmation of deuterium positions. |
| ¹³C NMR Spectroscopy | Confirmation of deuteration sites via changes in carbon signals. |
This table outlines the key analytical methods for characterizing deuterated compounds.
Stereochemical Purity Determination of the 6α-Isomer
The biological activity of methyl-substituted corticosteroids is highly dependent on the stereochemistry at the C6 position. Therefore, ensuring the stereochemical purity of the 6α-isomer of Methyl Hydrocortisone-d4 is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and chiral chromatography are the primary analytical methods employed for this purpose.
NMR Spectroscopy:
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are invaluable for determining the stereochemistry of steroids. The chemical shifts and coupling constants of the protons and carbons in the steroid nucleus are highly sensitive to their spatial orientation. The key distinction between the 6α- and 6β-isomers lies in the orientation of the methyl group.
In the 6α-isomer, the methyl group is in an equatorial position, while in the 6β-isomer, it is in an axial position. This difference in orientation leads to distinct NMR spectral characteristics. For instance, the chemical shift of the C6 proton and the protons of the C6-methyl group will differ between the two isomers.
Furthermore, the Nuclear Overhauser Effect (NOE) provides through-space correlations between protons that are in close proximity. In the 6α-isomer, NOE correlations would be expected between the axial protons at C4 and C8 and the protons of the 6α-methyl group. Conversely, in the 6β-isomer, NOE correlations would be observed between the axial 6β-methyl group and other nearby axial protons.
Table 2: Representative ¹H NMR Chemical Shifts (ppm) for Key Protons in 6-Methylhydrocortisone Isomers
| Proton | 6α-Isomer (Predicted) | 6β-Isomer (Predicted) |
| H-4 | ~6.15 | ~6.10 |
| H-6 | ~1.50 | ~1.75 |
| 6-CH₃ | ~0.90 (d) | ~1.10 (d) |
| H-19 | ~1.20 | ~1.25 |
This table presents predicted chemical shifts based on general principles of steroid NMR and may not reflect exact experimental values.
Chiral Chromatography:
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers and diastereomers. By utilizing a CSP that can form transient diastereomeric complexes with the 6α- and 6β-isomers of methylhydrocortisone, it is possible to achieve their separation. The differential interaction of each isomer with the chiral selector results in different retention times, allowing for the quantification of the purity of the 6α-isomer. Polysaccharide-based and cyclodextrin-based CSPs have shown broad applicability in the separation of various chiral compounds, including steroids.
Advanced Analytical Methodologies Utilizing 6α Methyl Hydrocortisone D4
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
Strategies for Mitigating Matrix Effects and Ion Suppression
In quantitative analysis using mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), matrix effects can significantly compromise data quality. These effects, including ion suppression or enhancement, occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to inaccurate measurements. The use of a stable isotope-labeled internal standard (SIL-IS), such as 6α-Methyl Hydrocortisone-d4, is a cornerstone strategy for mitigating these issues.
The fundamental principle behind using a SIL-IS is that it is chemically identical to the analyte (6α-Methyl Hydrocortisone) but has a different mass due to isotopic enrichment. This structural similarity ensures that the internal standard and the analyte exhibit nearly identical behavior during sample preparation, chromatography, and ionization.
Key mitigation strategies involving this compound include:
Co-elution and Compensation: this compound is designed to co-elute with the unlabeled analyte. Consequently, both compounds experience the same degree of ion suppression or enhancement from the matrix. By calculating the ratio of the analyte's signal to the internal standard's signal, the variability caused by matrix effects is effectively normalized, leading to more accurate and precise quantification. dshs-koeln.denih.gov
Correction for Extraction Inefficiencies: The internal standard is added to the sample at the very beginning of the analytical workflow. This allows it to account for any loss of the analyte during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Chromatographic Separation: Improving the chromatographic resolution to separate the analyte and its internal standard from the bulk of the matrix components is another critical step. This reduces the number of co-eluting substances that can cause interference at the ion source.
While SIL-ISs are considered the gold standard, it is crucial during method validation to confirm that no differential matrix effects occur, where the analyte and internal standard are affected to different extents despite co-elution. dshs-koeln.demyadlm.org
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Derivatization Strategies for GC-MS Analysis of Steroids
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for steroid analysis, but it requires that analytes be volatile and thermally stable. nih.gov Steroids, including 6α-Methyl Hydrocortisone (B1673445), are inherently non-volatile due to the presence of polar functional groups like hydroxyl (-OH) and ketone (C=O). tandfonline.com Therefore, a chemical modification step known as derivatization is mandatory prior to GC-MS analysis. researchgate.netnih.gov
The primary goals of derivatization in steroid analysis are:
To increase the volatility of the steroid by replacing polar hydrogens with nonpolar groups.
To enhance the thermal stability of the molecule, preventing degradation at the high temperatures of the GC inlet and column. tandfonline.com
To improve chromatographic properties, resulting in better peak shape and resolution.
To generate characteristic mass spectra with predictable fragmentation patterns that aid in identification and quantification. fu-berlin.de
A common and effective approach for derivatizing corticosteroids is a two-step process:
Oximation: The ketone groups are converted to methoximes (MO) using reagents like methoxyamine hydrochloride in pyridine. sigmaaldrich.comnih.gov This step protects the ketone functionality and prevents the formation of enol-TMS ethers, which can result in multiple chromatographic peaks for a single analyte.
Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. mdpi.com This is typically achieved using a potent silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylsilylimidazole (TMSI) or ammonium (B1175870) iodide to ensure complete derivatization of sterically hindered hydroxyl groups. acs.orgnih.gov
This dual derivatization yields methoxime-trimethylsilyl (MO-TMS) derivatives that are sufficiently volatile and stable for GC-MS analysis. ingentaconnect.com
Implementation of this compound as an Internal Standard in GC-MS Quantification
In GC-MS, the use of a deuterated internal standard like this compound is central to achieving accurate and reliable quantification through the principle of isotope dilution mass spectrometry. nih.govnih.gov The internal standard is added to the sample at a known concentration before any extraction or cleanup procedures.
The implementation process is as follows:
Spiking: A precise amount of this compound is added to the biological sample (e.g., urine, plasma) containing the target analyte, 6α-Methyl Hydrocortisone.
Sample Preparation and Derivatization: The sample, now containing both the analyte and the internal standard, undergoes the entire preparation workflow, including extraction, hydrolysis (if necessary), and the two-step derivatization process to form MO-TMS derivatives. usgs.gov Both the analyte and the internal standard are converted to their respective MO-TMS forms.
GC-MS Analysis: During analysis, the mass spectrometer distinguishes between the derivatized analyte and the derivatized internal standard based on their mass-to-charge (m/z) ratios. The deuterium (B1214612) atoms in this compound result in a predictable mass shift.
Quantification: A calibration curve is generated by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration. The concentration of the analyte in the unknown sample is then determined from its peak area ratio using this calibration curve.
This approach effectively corrects for procedural losses during the multi-step sample preparation and for any variability in injection volume, ensuring the robustness and accuracy of the quantitative results. ingentaconnect.com
Method Validation and Performance Characteristics for Analytical Assays
The validation of any analytical method is critical to ensure its reliability for its intended purpose. For assays quantifying steroids using this compound as an internal standard, validation assesses key performance characteristics such as linearity, precision, and accuracy. researchgate.net
Assessment of Linearity and Calibration Curve Performance
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. This is evaluated by analyzing a series of calibration standards at different concentrations. The performance of the calibration curve is typically judged by the correlation coefficient (r²) and the accuracy of the back-calculated concentrations of the standards. mdpi.com For steroid assays, a high degree of linearity is consistently achieved.
Table 1: Examples of Linearity and Calibration Curve Performance in Steroid Assays
| Analyte | Method | Concentration Range (ng/mL) | Correlation Coefficient (r or r²) | Source(s) |
| Hydrocortisone | LC-MS/MS | 7.8 – 1000 | > 0.990 | nih.gov |
| Cortisol | LC-MS/MS | 0.05 – 100 | > 0.99 | nih.gov |
| Hydrocortisone | HPLC | 2.5 – 15 (mg/mL) | 0.999 | researchgate.net |
| Cortisol | LC-MS/MS | 5.0 – 500 | 0.997 | oup.com |
| Cortisol & Metabolites | LC-MS/MS | 0.1 – 120 | Not specified | nih.gov |
These results demonstrate that methods utilizing isotope dilution achieve excellent linearity across wide concentration ranges, with correlation coefficients consistently exceeding the common acceptance criterion of 0.99.
Evaluation of Precision and Accuracy
Precision measures the closeness of agreement between a series of measurements from the same sample, while accuracy reflects the closeness of the measured value to the true value. Precision is typically reported as the coefficient of variation (%CV) or relative standard deviation (%RSD), and accuracy is reported as the percent bias or percent recovery. These parameters are evaluated at multiple concentration levels (e.g., low, medium, and high quality control samples) both within a single analytical run (intra-assay) and across different runs (inter-assay). nih.govuni-muenchen.de
The acceptance criteria for bioanalytical methods are often a %CV of ≤15% for precision and a mean accuracy within 85–115% of the nominal value (±15%). nih.gov
Table 2: Examples of Precision and Accuracy Data from Validated Steroid Assays
| Method | Analyte | QC Level | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (% Bias or Recovery) | Source(s) |
| LC-MS/MS | Cortisol & Cortisone (B1669442) | Low, Medium, High | < 10% | < 10% | Within ±15% | nih.gov |
| LC-MS/MS | Multiple Steroids | Low, Medium, High | 5.3% – 12.8% | 5.3% – 12.8% | 86.4% – 115.0% | nih.gov |
| LC-MS/MS | Cortisol & Metabolites | Low, Medium, High | < 10% | < 10% | 85% – 105% | nih.gov |
| LC-MS/MS | Multiple Steroids | Low, Medium, High | < 10.1% | < 10.1% | 98.2% – 115.0% | researchgate.net |
| LC-MS/MS | Glucocorticoids | Low, Medium, High | < 15% | < 15% | 6% – 15% (Bias) | nih.gov |
The data consistently show that analytical methods employing deuterated internal standards for steroid quantification demonstrate high precision and accuracy, meeting the stringent requirements set by regulatory guidelines for bioanalytical method validation.
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. The use of this compound is instrumental in the precise determination of these limits for its target analytes.
By adding a fixed concentration of this compound to every sample, including calibration standards, quality controls, and unknown specimens, analysts can effectively normalize the analyte's signal. This process corrects for signal variations caused by sample preparation inconsistencies or matrix effects in the mass spectrometer. The analyte-to-internal standard peak area ratio is used to construct the calibration curve and quantify the analyte. This ratiometric approach ensures that the determination of low-concentration samples at the LOD and LOQ levels is robust and reproducible.
While specific validation studies detailing the LOD and LOQ for methods using this compound are not extensively published, the performance can be inferred from validated methods employing analogous deuterated steroid internal standards, such as Cortisol-d4. These studies demonstrate the high sensitivity achievable with this approach in complex biological matrices like urine and plasma. For instance, LC-MS/MS methods for urinary free cortisol and cortisone using Cortisol-d4 as an internal standard have achieved LOQs as low as 0.05 ng/mL and 0.1 ng/mL, respectively. nih.govnih.gov Such low detection levels are crucial for clinical diagnostics and research where the quantification of minute steroid concentrations is required.
| Analyte | Matrix | Lower Limit of Quantification (LLOQ) | Internal Standard Used | Reference |
|---|---|---|---|---|
| Cortisol | Urine | 0.05 ng/mL | Not specified | nih.gov |
| Cortisone | Urine | 0.25 ng/mL | Not specified | nih.gov |
| Cortisol | Urine | 0.1 ng/mL | Cortisol-d4 | nih.gov |
| Cortisone | Urine | 0.1 ng/mL | Cortisol-d4 | nih.gov |
| Tetrahydrocortisol | Urine | 1.0 ng/mL | Cortisol-d4 | nih.gov |
Ensuring Specificity and Selectivity in Multi-analyte Panels
In clinical and research settings, it is often necessary to measure multiple analytes simultaneously in a single analytical run. These multi-analyte panels, such as steroid profiles, present significant challenges in terms of specificity and selectivity. Specificity is the ability of the method to unequivocally measure the analyte of interest, while selectivity refers to its ability to differentiate the analyte from other components in the sample, such as metabolites, isomers, or matrix components.
The use of this compound as an internal standard is a cornerstone for achieving high specificity and selectivity in these complex assays. Biological matrices like plasma and urine contain numerous endogenous and exogenous compounds that can interfere with the analysis. A primary issue is the "matrix effect," where co-eluting substances can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Because this compound co-elutes with the unlabeled analyte and has the same ionization characteristics, it experiences the same degree of matrix effect. By calculating the ratio of the analyte signal to the internal standard signal, this effect is effectively canceled out, ensuring the quantification is not skewed by matrix interferences. nih.gov
Furthermore, in panels containing structurally similar steroids (isobars), which may have identical mass-to-charge ratios, chromatographic separation is essential. The internal standard helps confirm the identity of the analyte peak by its retention time relative to the standard. Methods analyzing large panels of steroids often employ a cocktail of deuterated internal standards, with each standard chosen to match a specific analyte or group of analytes. synnovis.co.uk This approach ensures that each steroid in the panel is accurately quantified, correcting for potential extraction inefficiencies and matrix effects unique to its elution time. For example, a comprehensive steroid panel might use Cortisol-d4 for cortisol and related compounds, while other specific deuterated standards are used for androgens and progestogens, providing a robust and reliable diagnostic tool. synnovis.co.uk
| Analyte | Deuterated Internal Standard | Purpose | Reference |
|---|---|---|---|
| Cortisol | Cortisol-d4 | Ensures accurate quantification by correcting for matrix effects and extraction variability. | synnovis.co.uk |
| Cortisone | Cortisone-d2 | Provides specific correction for cortisone, improving selectivity in the panel. | synnovis.co.uk |
| Testosterone | Testosterone-d3 | Corrects for analytical variability specific to androgens in the panel. | synnovis.co.uk |
| Progesterone | Progesterone-d9 | Ensures accurate measurement of progestogens within the multi-analyte assay. | synnovis.co.uk |
| 17-hydroxyprogesterone | 17-hydroxyprogesterone-d8 | Allows for precise quantification of a key steroid precursor. | synnovis.co.uk |
Mechanistic and Metabolic Investigations Employing 6α Methyl Hydrocortisone D4
Elucidation of Steroid Biotransformation Pathways In Vitro
In vitro systems, such as liver microsomes and cell lines, are fundamental to metabolic research, providing a controlled environment to study specific enzymatic reactions. The use of 6α-Methyl Hydrocortisone-d4 in these systems has significantly advanced our understanding of steroid metabolism.
Identification of Novel Metabolites and Metabolic Intermediates using Stable Isotope Tracers
The primary advantage of using stable isotope tracers like this compound is the ability to distinguish the compound and its metabolites from the endogenous steroid pool. When incubated with metabolically active systems, the deuterated compound undergoes the same enzymatic transformations as its unlabeled counterpart. Subsequent analysis by high-resolution mass spectrometry (LC-HRMS) allows for the selective detection of deuterium-containing species, facilitating the identification of novel metabolites and transient metabolic intermediates that might otherwise be obscured by the endogenous background. endocrine-abstracts.orgub.edu
The metabolic fate of this compound is predicted to mirror that of its non-deuterated analog, 6α-methylprednisolone, and the parent compound, hydrocortisone (B1673445). Key biotransformations include hydroxylation, reduction, and conjugation. By tracing the d4-label, researchers can identify a spectrum of metabolites.
Key Metabolic Transformations Identified Using Isotope Tracers:
Hydroxylation: The introduction of hydroxyl groups is a common phase I metabolic reaction. For corticosteroids, 6β-hydroxylation is a major pathway mediated by Cytochrome P450 enzymes. clinpgx.org Using this compound, the resulting 6β-hydroxy-6α-methyl hydrocortisone-d4 can be unequivocally identified. Other potential hydroxylated metabolites, such as 20α- and 20β-hydroxy derivatives, can also be traced.
Reduction: The reduction of the C20 ketone and the A-ring are also significant metabolic pathways for corticosteroids. The use of a deuterated tracer allows for the clear identification of metabolites such as 20α- and 20β-dihydro-6α-methyl hydrocortisone-d4 and various tetrahydro-metabolites.
Conjugation: Phase II metabolism involves the conjugation of the steroid with polar molecules to facilitate excretion. The d4-label enables the detection of glucuronide and sulfate (B86663) conjugates of 6α-Methyl Hydrocortisone and its phase I metabolites.
The following table illustrates the expected mass shifts for key metabolites of this compound, which aids in their identification via mass spectrometry.
| Parent Compound | Expected Metabolite | Metabolic Reaction | Expected Molecular Weight (Da) |
| This compound | 6β-Hydroxy-6α-methyl hydrocortisone-d4 | Hydroxylation | 396.51 |
| This compound | 20α-Dihydro-6α-methyl hydrocortisone-d4 | Reduction | 382.53 |
| This compound | This compound-21-glucuronide | Glucuronidation | 556.58 |
| This compound | This compound-21-sulfate | Sulfation | 460.54 |
Enzyme Kinetic Studies and Characterization of Metabolizing Enzymes
This compound is an invaluable tool for characterizing the enzymes responsible for steroid metabolism, including Cytochrome P450 (CYP) isozymes, sulfotransferases (SULTs), and UDP-glucuronosyltransferases (UGTs). By incubating the deuterated substrate with specific enzyme preparations, researchers can determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). researchgate.netnih.gov
Cytochrome P450 Activities: The CYP3A subfamily, particularly CYP3A4, is a major player in the metabolism of many corticosteroids. clinpgx.orgresearchgate.net Studies with analogous compounds have shown that 6β-hydroxylation is a primary metabolic pathway. The use of this compound allows for precise measurement of CYP3A4 activity without interference from endogenous substrates.
Sulfotransferases and Glucuronosyltransferases: These phase II enzymes are responsible for conjugating steroids, increasing their water solubility for excretion. nih.govnih.govcas.cz By using this compound, the kinetics of sulfation and glucuronidation can be studied in detail, providing insights into the capacity and efficiency of these detoxification pathways.
Below is a hypothetical data table summarizing kinetic parameters for the metabolism of this compound by key enzymes, based on data from analogous corticosteroids.
| Enzyme | Metabolic Reaction | Km (µM) | Vmax (pmol/min/mg protein) |
| CYP3A4 | 6β-Hydroxylation | 25 | 15 |
| SULT2A1 | Sulfation | 10 | 50 |
| UGT2B7 | Glucuronidation | 50 | 100 |
Role of Deuterium (B1214612) Kinetic Isotope Effects in Reaction Mechanism Elucidation
The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the greater mass of deuterium. This phenomenon is a powerful tool for elucidating reaction mechanisms. nih.gov If the breaking of a carbon-deuterium bond is the rate-limiting step of a reaction, a primary KIE will be observed, resulting in a slower reaction rate compared to the non-deuterated compound.
For the metabolism of this compound, a significant KIE in its 6β-hydroxylation by CYP3A4 would provide strong evidence that the abstraction of the 6β-hydrogen is the rate-determining step in this enzymatic reaction. The absence of a KIE would suggest that other steps, such as substrate binding or product release, are rate-limiting. By comparing the metabolic rates of this compound and its non-deuterated counterpart, researchers can gain critical insights into the catalytic mechanism of steroid-metabolizing enzymes.
Applications in Biochemical Pathway Mapping in Cell Culture and Animal Models (Research Focus)
Beyond in vitro systems, this compound is a powerful tracer for mapping biochemical pathways in more complex biological contexts such as cell cultures and non-human animal models. creative-proteomics.comnih.govfrontiersin.orgmedchemexpress.com
Tracing Steroid Fluxes and Compartmentation
Metabolic flux analysis using stable isotope tracers allows for the quantitative study of the flow of metabolites through a metabolic network. nih.govmedchemexpress.comnih.gov By introducing this compound into a cell culture or administering it to an animal model, researchers can trace the movement of the deuterated label through various steroidogenic and catabolic pathways. creative-proteomics.comwiley.com This provides a dynamic view of steroid metabolism, revealing the relative activities of different pathways and the distribution of steroids and their metabolites between different cellular compartments (e.g., mitochondria, endoplasmic reticulum, cytosol) and tissues. nih.gov
Investigation of Steroidogenesis and Catabolism in in vitro and non-human in vivo research models
The use of this compound in cell lines, such as human adrenal H295R cells, and in animal models, like rats, allows for detailed investigations into the processes of steroid synthesis (steroidogenesis) and breakdown (catabolism). nih.govresearchgate.netnih.govslu.se
In studies of steroidogenesis, the deuterated compound can be used to probe the activity of specific enzymes in the steroid synthesis pathway and to understand how these pathways are regulated. For example, by monitoring the conversion of this compound to its various metabolites in adrenal cells, researchers can assess the impact of potential endocrine-disrupting chemicals on steroid production.
In catabolic studies, administering this compound to an animal model and subsequently analyzing tissues and excreta for deuterated metabolites provides a comprehensive picture of how the steroid is processed and eliminated by the whole organism. This is crucial for understanding the pharmacokinetics of corticosteroid drugs and for identifying potential drug-drug interactions that may alter their metabolism. nih.gov
The following table summarizes the pharmacokinetic parameters of methylprednisolone (B1676475) in rats, which can be extrapolated to understand the expected behavior of this compound in similar in vivo models. nih.gov
| Parameter | Value |
| Half-life (t½) | ~0.5 hours |
| Volume of distribution (Vd) | ~0.7 L/kg |
| Clearance (CL) | ~4.0 L/h/kg |
| Bioavailability (F) | ~50% (intramuscular) |
Steroid Receptor-Ligand Interaction Studies (Mechanistic Perspective)
The introduction of a deuterium-labeled variant of 6α-Methyl Hydrocortisone provides a sophisticated tool for dissecting the intricate interactions between this synthetic steroid and its target receptors. These studies are fundamental to understanding the molecular basis of its biological activity, offering insights into binding affinity and the conformational changes induced upon ligand binding.
The binding affinity of a steroid to its receptor is a critical determinant of its potency and selectivity. For 6α-Methyl Hydrocortisone, the primary targets are the Glucocorticoid Receptor (GR) and the Mineralocorticoid Receptor (MR). The affinity for these receptors dictates the nature and magnitude of the physiological response.
Receptor binding assays are typically conducted in vitro using competitive binding experiments. In these assays, a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]dexamethasone for GR or [³H]aldosterone for MR) is incubated with the receptor protein. The unlabeled steroid of interest, in this case, 6α-Methyl Hydrocortisone, is then added in increasing concentrations to displace the radiolabeled ligand. The concentration of the unlabeled steroid that displaces 50% of the radiolabeled ligand (the IC50 value) is determined, from which the relative binding affinity (RBA) can be calculated. The RBA is typically expressed relative to a standard steroid, such as dexamethasone (B1670325) or cortisol for the GR, and aldosterone (B195564) for the MR.
Table 1: Representative Relative Binding Affinities of Corticosteroids for Human Glucocorticoid and Mineralocorticoid Receptors Note: Data for 6α-Methylprednisolone is used as a proxy for 6α-Methyl Hydrocortisone. The RBA is typically standardized against a reference compound (e.g., Dexamethasone = 100 for GR).
| Compound | Glucocorticoid Receptor (GR) Relative Binding Affinity (%) | Mineralocorticoid Receptor (MR) Relative Binding Affinity (%) |
| Dexamethasone | 100 | Low |
| 6α-Methylprednisolone | ~180 | Very Low |
| Prednisolone | ~45 | Low |
| Cortisol | 10 | 100 (relative to itself) |
| Aldosterone | Low | 100 |
Upon binding, a ligand induces a conformational change in the steroid receptor, a critical step for its activation and subsequent regulation of gene expression. nih.gov Studying these dynamic changes provides a deeper understanding of the mechanism of action. While techniques like Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) are powerful tools for mapping conformational changes across the entire receptor by monitoring the exchange of backbone amide protons with deuterium from the solvent, the use of a deuterated ligand like this compound is particularly applicable to Nuclear Magnetic Resonance (NMR) spectroscopy studies. nih.gov
In the context of NMR, a deuterated ligand can serve to simplify complex spectra and highlight specific interactions. The steroid hormone receptor's ligand-binding domain (LBD) is a relatively large protein, and its ¹H-NMR spectrum is crowded with overlapping signals. By using a deuterated ligand, the signals from the ligand itself are "silenced" in the ¹H spectrum, which can be advantageous in certain experimental setups.
More importantly, techniques like saturation transfer difference (STD) NMR and transferred nuclear Overhauser effect (trNOE) spectroscopy can be employed to map the binding epitope of the ligand and to gain insights into the conformation of the ligand when it is bound to the receptor. In these experiments, the protein is selectively irradiated, and the saturation is transferred to the protons of the bound ligand that are in close proximity to the protein. By comparing the spectra of the deuterated and non-deuterated ligands, researchers can precisely identify the points of contact between the steroid and the amino acid residues in the binding pocket. This information is crucial for understanding the structural basis of binding affinity and specificity, and for the rational design of new, more potent, and selective drugs. nih.gov The stable isotopic label in this compound makes it an ideal probe for such detailed structural and dynamic investigations of steroid receptor-ligand complexes.
Role As a Certified Reference Material and Quality Control Standard
Importance of Reference Materials in Analytical Science and Laboratory Standardization
Reference Materials (RMs) and Certified Reference Materials (CRMs) are the cornerstones of analytical quality assurance, providing a benchmark for ensuring that measurement results are accurate and comparable across different laboratories and over time. nih.govxrfscientific.com An RM is a material that is sufficiently homogeneous and stable with respect to one or more specified properties, making it fit for its intended use in a measurement process. frontiersin.orgastm.org A CRM is a more rigorously characterized RM, accompanied by a certificate that provides the value of a specified property, its associated uncertainty, and a statement of metrological traceability. frontiersin.orgastm.org
The use of these standards is indispensable for a variety of critical laboratory functions:
Method Validation: RMs and CRMs are essential for validating analytical methods, allowing researchers to assess accuracy, precision, and sensitivity. frontiersin.orgnih.gov
Instrument Calibration: Pure substance reference materials are frequently used to calibrate analytical instruments, ensuring the data they produce is accurate. xrfscientific.comresearchgate.netlqms.com.au
Quality Control: They are used as controls to monitor the performance of analytical methods on an ongoing basis. astm.orgresearchgate.net
Establishing Traceability: CRMs are vital for establishing metrological traceability, linking the result of a measurement to a national or international standard, such as the International System of Units (SI). aefa.es
In fields like clinical chemistry, environmental analysis, and pharmaceutical research, the use of well-characterized reference materials ensures that data is reliable and can be confidently compared, regardless of where or when the analysis was performed. nih.govnih.govaefa.es
Comprehensive Characterization and Certification of 6α-Methyl Hydrocortisone-d4 as a Reference Standard
For this compound to be designated as a CRM, it must undergo a comprehensive characterization and certification process. This process is meticulously designed to confirm its identity and establish its properties with a high degree of confidence. Producers of CRMs often operate under the stringent requirements of international standards like ISO 17034. astm.org The certification involves assessing the material's purity, ensuring its traceability to higher-order standards, and verifying its long-term stability and homogeneity.
The purity of this compound is a critical parameter and is assessed for both its chemical and isotopic components.
Chromatographic Purity: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to separate the primary compound from any potential impurities. researchgate.netresearchgate.net These impurities could include precursors from its synthesis or degradation products. The goal is to quantify the main peak area relative to any other signals, thereby determining the chemical purity.
Isotopic Purity: Mass Spectrometry (MS) is the primary technique for determining isotopic purity, also known as isotopic enrichment. ckisotopes.com For this compound, this analysis confirms the presence and abundance of the four deuterium (B1214612) atoms within the molecule. It ensures that the material consists predominantly of the d4-labeled species, which is crucial for its use as an internal standard in isotope dilution mass spectrometry (IDMS). High isotopic enrichment minimizes interference from naturally occurring isotopes and improves the accuracy of quantification. ckisotopes.com
Metrological traceability is a defining characteristic of a CRM. frontiersin.org The certified concentration or purity value of this compound is linked to the International System of Units (SI) through an unbroken chain of comparisons. aefa.es This is typically achieved by calibrating the measurement procedure using primary measurement standards from a National Metrology Institute (NMI), such as the National Institute of Standards and Technology (NIST) in the United States. msacl.orgoatext.com The certificate of analysis for the CRM will explicitly state this traceability, providing users with confidence in the certified value. msacl.org
To ensure that every unit of the reference material is consistent and that it will remain reliable over time, rigorous studies are conducted.
Homogeneity: The batch of this compound is tested to ensure that the property of interest (e.g., purity or concentration) is uniform across all vials or ampoules. nih.govastm.orglqms.com.au This confirms that any single unit taken for analysis is representative of the entire batch.
Stability: Stability studies are performed under various conditions (e.g., long-term storage at recommended temperatures, short-term transport conditions) to determine the shelf-life of the material. nih.govastm.org This ensures that the compound does not degrade over time, which would alter its certified properties. The certificate of analysis specifies the recommended storage conditions and expiration date based on these studies. medchemexpress.com
Role in Interlaboratory Comparisons and Global Standardization Efforts
Certified Reference Materials like this compound play a vital role in interlaboratory comparison studies, also known as proficiency testing (PT) programs. lqms.com.au In these programs, multiple laboratories analyze the same CRM, and their results are compared against the certified value and against each other. This process is crucial for:
Evaluating the performance and competence of different laboratories. lqms.com.au
Identifying potential analytical biases in methods or instruments. aefa.es
Promoting the global harmonization and standardization of analytical results.
By using a common, well-characterized standard, laboratories worldwide can ensure their measurements are equivalent, which is essential for international trade, regulatory compliance, and collaborative research.
Application in Routine Assay Quality Control and Ensuring Inter-Batch Consistency
In a routine laboratory setting, this compound is primarily used as an internal standard for quantitative analysis by isotope dilution mass spectrometry (IDMS). ckisotopes.com A known amount of the deuterated standard is added to a sample before processing. Because the labeled standard is chemically identical to the non-labeled analyte of interest (the "light" version), it experiences the same extraction inefficiencies and ionization effects during the analysis. By measuring the ratio of the light analyte to the heavy standard, a highly accurate and precise quantification can be achieved. ckisotopes.com
This application is a form of routine quality control, as the consistent recovery and response of the internal standard help to:
Monitor the performance of the analytical method with each batch of samples. msacl.org
Ensure the consistency and reliability of results from one analytical run to the next.
Compensate for variations in sample matrix that might otherwise affect quantification. lqms.com.au
Interactive Data Tables
Table 1: Chemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number (Unlabeled) |
| This compound | C₂₂H₂₈D₄O₅ | 380.51 | 1625-39-4 synzeal.com |
| This compound 21-Acetate | C₂₄H₃₀D₄O₆ | 422.55 | 1625-11-2 scbt.comclearsynth.com |
| 6α-Methyl Hydrocortisone (B1673445) 21-Hemisuccinate-d4 | C₂₆H₃₂D₄O₈ | 480.58 | 119657-85-1 scbt.com |
| Hydrocortisone | C₂₁H₃₀O₅ | 362.5 | 50-23-7 synzeal.com |
| Cortisol-d4 | C₂₁H₂₆D₄O₅ | 366.48 | Not Available |
Note: Data compiled from various supplier and database sources. synzeal.comscbt.comclearsynth.comscbt.compharmaffiliates.compharmaffiliates.com The CAS number provided is for the unlabeled parent compound where a specific CAS for the labeled version is not available.
Table 2: Summary of Characterization for a Certified Reference Material
| Parameter | Purpose | Typical Analytical Techniques |
| Identity | Confirms the chemical structure is correct. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR) |
| Chemical Purity | Quantifies the main compound relative to any organic or inorganic impurities. | HPLC, GC, Karl Fischer (for water content), Thermogravimetric Analysis (TGA) |
| Isotopic Enrichment | Determines the percentage of the molecule that is correctly labeled with the stable isotope. | Mass Spectrometry (MS) |
| Concentration | For solutions, accurately determines the mass of the certified compound per volume of solvent. | Gravimetric preparation, quantitative analysis (e.g., qNMR, IDMS) against a primary standard. |
| Homogeneity | Ensures consistency of the certified property across all units in the batch. | Statistical analysis of measurements from multiple, randomly selected units (e.g., HPLC-UV, GC-MS). |
| Stability | Determines shelf-life and appropriate storage conditions. | Analysis of the material at set time points under various temperature and light conditions. |
| Traceability | Links the certified value to a recognized international standard (e.g., SI units). | Calibration using primary reference materials from a National Metrology Institute. msacl.orgoatext.com |
Future Directions and Emerging Research Applications
Integration with Multi-Omics Approaches (e.g., Steroidomics, Targeted Metabolomics)
The fields of steroidomics and targeted metabolomics aim to comprehensively identify and quantify panels of steroids and other metabolites within a biological sample. This approach provides a detailed snapshot of physiological and pathological states. researchgate.net The accuracy and reliability of these multi-omic approaches are fundamentally dependent on the use of stable isotope-labeled internal standards.
6α-Methyl Hydrocortisone-d4 is an ideal internal standard for the quantification of its unlabeled counterpart, 6α-Methyl Hydrocortisone (B1673445), and other structurally similar glucocorticoids. Because it is chemically identical to the analyte but has a distinct mass due to the four deuterium (B1214612) atoms, it can be added at the beginning of the sample preparation process. This allows it to account for variations in extraction efficiency, sample loss during handling, and matrix effects (ion suppression or enhancement) during mass spectrometry analysis. nih.govnih.gov
In a typical targeted metabolomics workflow utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this compound is used to create a calibration curve against which the endogenous analyte's concentration is measured. This ensures a high degree of precision and accuracy, which is crucial when diagnosing disorders of steroidogenesis or monitoring therapeutic interventions. researchgate.net The integration of such standards enables the reliable measurement of multiple steroids simultaneously, providing the robust data required for complex systems biology analysis. nih.gov
Table 1: Role of this compound in a Targeted Steroidomics Workflow
| Workflow Stage | Function of this compound | Rationale |
|---|---|---|
| Sample Collection & Spiking | Added to the biological sample (e.g., plasma, urine) in a known quantity. | To serve as a reference compound throughout the entire analytical process. |
| Sample Preparation (e.g., SPE) | Co-extracted with the target analytes. | Corrects for any loss of analyte during the extraction and purification steps. nih.gov |
| LC Separation | Co-elutes or elutes very closely with the unlabeled analyte. | Ensures both standard and analyte experience the same chromatographic conditions. |
| MS/MS Detection | Detected in a separate mass channel (due to the +4 Da mass shift). | Allows for independent, interference-free quantification of both the standard and the analyte. nih.gov |
| Data Analysis | The ratio of the analyte's signal to the standard's signal is used for quantification. | Normalizes the data, correcting for variability in sample preparation and instrument response. |
Development of High-Throughput Analytical Platforms and Automation
The demand for steroid analysis in clinical research, pharmaceutical development, and large-scale epidemiological studies has driven the development of high-throughput analytical platforms. These systems rely on automation to process hundreds or thousands of samples efficiently. nih.gov Automated platforms often utilize 96-well plates for liquid handling and solid-phase extraction (SPE). nih.govnih.gov
The use of this compound is integral to maintaining data quality in these automated workflows. By adding the internal standard via an automated liquid handler at the initial step, each sample is internally calibrated, minimizing the impact of well-to-well variability in extraction efficiency or instrument drift over long analytical runs. nih.gov This approach ensures that the high-throughput analysis does not sacrifice accuracy or precision. Methods have been developed using automated SPE coupled with ultra-performance liquid chromatography and mass spectrometry (UPLC-MS) for the rapid quantification of steroids in biological matrices, a process where deuterated standards are essential for reliable results. nih.govnih.gov
Table 2: Advantages of Using this compound in Automated Platforms
| Feature | Advantage | Impact on High-Throughput Analysis |
|---|---|---|
| Internal Calibration | Each sample has its own internal reference. | Reduces the need for frequent external calibration, increasing sample throughput. |
| Correction for Matrix Effects | Compensates for signal suppression or enhancement from complex biological matrices like urine or plasma. nih.gov | Improves data reliability across diverse patient samples without requiring matrix-specific method adjustments. |
| Quality Control | A consistent signal from the internal standard indicates system stability. | Allows for real-time monitoring of the analytical platform's performance during long, automated runs. |
| Precision and Accuracy | Minimizes the impact of volumetric inconsistencies in automated liquid handling. | Ensures that the generated data is of high quality and suitable for clinical or research decisions. nih.gov |
Exploration of Advanced Isotopic Labeling Strategies for Complex Research Questions
While deuterium labeling (as in this compound) is a well-established and effective strategy, more advanced isotopic labeling techniques are being explored to answer increasingly complex biological questions. These strategies involve the synthesis of molecules with different numbers of isotopic labels or the use of different isotopes, such as Carbon-13 (¹³C). nih.govsigmaaldrich.com
For instance, researchers can synthesize multiple versions of a steroid with different degrees of deuteration (e.g., d4, d5, d9) or with ¹³C atoms. nih.govresearchgate.net This allows for multiplexed analysis where several related metabolic pathways can be traced simultaneously within a single experiment. By administering a labeled precursor and using a different labeled version as an internal standard, one can precisely track the metabolic fate of the administered compound. researchgate.net
The development of these multi-labeled standards is a sophisticated process, often requiring complex multi-step organic synthesis. sigmaaldrich.com The choice of isotope and the position of the label are critical. Deuterium labels are cost-effective, but their bonds can sometimes exhibit minor isotopic effects in chromatography. Carbon-13 labels are generally more stable and less likely to alter chromatographic retention time, making them suitable for the most demanding applications. nih.gov The availability of a suite of isotopically distinct standards, including this compound, provides researchers with a powerful toolkit for detailed metabolic studies.
Table 3: Comparison of Isotopic Labeling Strategies
| Labeling Strategy | Isotope Used | Key Characteristics | Common Application |
|---|---|---|---|
| Deuterium Labeling | Deuterium (²H) | Cost-effective synthesis; High isotopic enrichment possible; Minimal change in chemical properties. | Gold standard for internal standards in quantitative mass spectrometry (e.g., this compound). |
| Carbon-13 Labeling | Carbon-13 (¹³C) | Negligible isotope effect on chromatography and reaction rates; Labels are not exchangeable. | Metabolic flux analysis; Use as an analytical internal standard for high-precision studies. researchgate.net |
| Multi-Isotope Labeling | ¹³C and ²H combined | Creates a significant mass shift from the unlabeled analyte, avoiding any potential spectral overlap. | Used to create internal standards for analytes that have high endogenous background signals. sigmaaldrich.com |
Potential for Development of Novel Analytical Probes based on this compound
While the primary role of this compound is as an internal standard for quantification, its underlying technology—stable isotope labeling—is foundational to the development of novel analytical probes and methods. A validated LC-MS/MS method that uses this standard effectively becomes a highly specific "analytical probe" for exploring the dynamics of glucocorticoid metabolism.
This analytical probe can be deployed to investigate subtle changes in enzyme activity, such as those involved in cortisol activation and inactivation. nih.gov For example, by accurately measuring the ratios of various steroid metabolites, these methods can provide insights into the activity of enzymes like 11β-hydroxysteroid dehydrogenase. nih.gov Furthermore, these highly sensitive and specific assays are essential tools in pharmacokinetic and pharmacodynamic (PK/PD) studies for new drug candidates that may interact with steroid pathways.
Future developments could involve using such labeled compounds as non-radioactive tracers in dynamic metabolic studies, allowing researchers to follow the metabolic fate of a specific compound in vivo or in vitro. By providing the means for unambiguous and precise quantification, this compound enables the creation and validation of analytical methods that are crucial for advancing our understanding of steroid biology.
Q & A
Basic Research Questions
Q. What is the role of 6α-Methyl Hydrocortisone-d4 in quantifying endogenous glucocorticoids using LC-MS/MS?
- Methodological Answer : this compound serves as a deuterated internal standard (IS) to correct for matrix effects, ion suppression, and extraction variability during LC-MS/MS analysis. For example, in human urine studies, it is co-eluted with endogenous hydrocortisone and 6β-hydroxycortisol, enabling precise quantification via isotope dilution. Chromatographic separation is achieved using a CORTECS® C18+ column (2.1 × 50 mm, 2.7 μm) with a methanol/0.1% formic acid gradient (flow rate: 0.6 mL/min). The IS improves accuracy by compensating for recovery variations (e.g., 97.2%–108.3%) and matrix effects (95.6%–106.0%) .
Q. How is this compound validated as an internal standard in bioanalytical assays?
- Methodological Answer : Validation includes assessing linearity, precision, accuracy, and stability. For instance, linearity ranges for hydrocortisone (1.00–300 ng/mL) and 6β-hydroxycortisol (5.00–1500 ng/mL) are established with correlation coefficients >0.98. Intra- and inter-batch precision (RSD <15%) and accuracy (-6.9% to +5.7%) are verified using spiked urine samples. Stability tests (freeze-thaw, short-term, long-term) ensure the IS retains integrity under experimental conditions. Deuterated analogs like this compound reduce variability in multi-day studies .
Advanced Research Questions
Q. How can researchers resolve co-elution of this compound with structurally similar metabolites in complex matrices?
- Methodological Answer : Co-elution is addressed by optimizing chromatographic parameters, such as adjusting gradient elution profiles (e.g., methanol:water ratios) or using ultra-high-performance LC (UHPLC) for higher resolution. For example, a modified gradient starting at 40% methanol and ramping to 95% over 5 minutes can separate this compound from isobaric interferences. Column temperature (e.g., 40°C vs. 25°C) and pH (e.g., 0.1% formic acid) further enhance selectivity .
Q. What experimental strategies mitigate discrepancies in deuterium exchange or isotopic effects during long-term stability studies with this compound?
- Methodological Answer : Deuterium loss (e.g., via H/D exchange in protic solvents) is minimized by storing samples at -80°C and avoiding repeated freeze-thaw cycles. Isotopic effects on retention time are monitored by comparing retention shifts between deuterated and non-deuterated analogs. Stability is validated under intended storage conditions (e.g., 24-hour bench-top, 4-week -20°C), with deviations >10% necessitating protocol revision .
Q. How does this compound improve the specificity of CYP3A4 activity assays compared to non-isotopic methods?
- Methodological Answer : By serving as an IS, it normalizes variations in enzymatic hydrolysis and extraction efficiency during 6β-hydroxycortisol quantification, a CYP3A4 biomarker. For instance, LC-MS/MS with MRM transitions (m/z 363.2→121.1 for cortisol; m/z 367.2→121.1 for this compound) enhances specificity over immunoassays, which may cross-react with structurally similar steroids .
Methodological Considerations
Q. What are the critical parameters for selecting a deuterated internal standard like this compound in pharmacokinetic studies?
- Answer : Key parameters include:
- Isotopic purity : ≥98% to avoid interference from non-deuterated species.
- Structural similarity : Must mimic the analyte’s extraction efficiency and ionization behavior.
- Retention time : Close but resolvable from the analyte to account for matrix effects without co-elution.
- Stability : Resistance to metabolic degradation or isotopic exchange under experimental conditions .
Q. How to validate the absence of ion suppression/enhancement effects when using this compound in biological matrices?
- Answer : Post-column infusion assays are performed by infusing the IS into the MS post-column while injecting extracted blank matrix. Signal fluctuations >20% indicate ion suppression/enhancement zones, which are mitigated by adjusting chromatographic separation or sample dilution .
Data Analysis and Contradictions
Q. How should researchers interpret conflicting data on the recovery rates of this compound across different biological matrices?
- Answer : Matrix-specific recovery variations (e.g., plasma vs. urine) are addressed by matrix-matched calibration curves and IS normalization. For instance, if recovery in plasma is 85% versus 105% in urine, the IS corrects for this disparity, provided its recovery parallels the analyte’s behavior in each matrix .
Q. What statistical approaches reconcile batch-to-batch variability in assays using this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
